L-701324

Catalog No.
S532202
CAS No.
142326-59-8
M.F
C21H14ClNO3
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-701324

CAS Number

142326-59-8

Product Name

L-701324

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

L701324; L 701324; L-701324; L701324; L 701324; L-701324.

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O

The exact mass of the compound 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is 363.06622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-701,324 is a quinolone derivative that functions as a potent and selective full antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Its high affinity and demonstrated oral activity make it a critical pharmacological tool for in vitro and in vivo studies aimed at isolating and understanding the role of the glycine binding site in NMDA receptor function, with applications in neuroprotection, anticonvulsant research, and behavioral neuroscience.

Substituting L-701,324 with other classes of NMDA receptor antagonists is scientifically unsound and leads to different, often confounding, results. Unlike channel blockers such as MK-801, which can induce significant behavioral side effects and have a reduced propensity to activate mesolimbic dopamine systems, L-701,324 offers a more targeted blockade at the co-agonist site. This mechanistic distinction is critical, as glycine site antagonists provide a different physiological and behavioral profile compared to glutamate site antagonists or channel blockers. Replacing L-701,324 with a mechanistically different compound fundamentally alters the experimental question being asked and compromises the reproducibility and interpretation of results.

Exceptional Binding Affinity at the Glycine Site

L-701,324 demonstrates exceptionally high affinity for the glycine site of the NMDA receptor, with a reported Kb value of 19 nM in rat cortical neurons and an mKi value of 5 nM in cells expressing human recombinant NMDA receptors. This high affinity is attributed to an exceptionally slow dissociation rate from the receptor, ensuring sustained target engagement at low concentrations.

Evidence DimensionAntagonist equilibrium dissociation constant (Kb)
Target Compound Data19 nM (L-701,324)
Comparator Or BaselineL-695,902: 2,600 nM
Quantified Difference~137-fold higher affinity than L-695,902
ConditionsWhole-cell voltage-clamp on rat cultured cortical neurons.

Higher affinity allows for the use of lower, more specific concentrations in vitro and in vivo, minimizing potential off-target effects and increasing the reliability of experimental data.

Demonstrated In Vivo Efficacy and Oral Bioavailability

L-701,324 is not only potent in vitro but is also effective when administered systemically, demonstrating oral activity. In a rat model of cortical spreading depression, an in vivo correlate of migraine aura, intravenous administration of L-701,324 at 10 mg/kg significantly inhibited both initiation and propagation of neuronal depression waves. This contrasts with the non-competitive blocker MK-801, which, while more potent, is associated with a different side-effect profile. The oral bioavailability of L-701,324 is a key logistical and procedural advantage for chronic dosing studies.

Evidence DimensionInhibition of K+-induced Cortical Spreading Depression (SD) initiation
Target Compound DataSignificant inhibition at 10 mg/kg, i.v.
Comparator Or BaselineMK-801: More potent (effective at 1 mg/kg, i.v.) but mechanistically distinct with a different side-effect profile.
Quantified DifferenceL-701,324 is effective at a higher dose but offers a different pharmacological profile without the pronounced side-effects typical of channel blockers.
ConditionsAnesthetized rats, in vivo electrophysiological recording.

Proven oral activity and in vivo efficacy make this compound suitable and practical for preclinical behavioral, anticonvulsant, and neuroprotection studies that require systemic administration and long-term dosing paradigms.

Favorable Central Nervous System Activity Profile

Unlike many NMDA receptor antagonists that produce marked anesthesia-like side effects, L-701,324 has a more subtle central activity profile. At doses that effectively inhibit NMDA-evoked depolarizations by 50% (10 mg/kg, i.v.), L-701,324 only slightly strengthened halothane anesthesia and did not produce major alterations in the electroencephalogram (EEG), suggesting its neuroprotective and anticonvulsant actions may be achievable without severe sedative or psychotomimetic side effects often seen with channel blockers.

Evidence DimensionEffect on EEG at effective NMDA-blocking doses
Target Compound DataSmall, persistent shift from high to low EEG frequencies; no marked anesthesia-like effects.
Comparator Or BaselineGeneral class of NMDA antagonists, particularly channel blockers like MK-801, which are known for more severe side effects.
Quantified DifferenceQualitatively different CNS side-effect profile compared to other NMDA antagonist classes.
ConditionsRats under light halothane anesthesia, in vivo EEG recording.

This compound allows for the study of NMDA receptor blockade with a reduced risk of confounding behavioral or sedative effects, which is critical for behavioral pharmacology and cognitive studies.

Isolating Glycine-Site Dependent Mechanisms in Electrophysiology

Due to its high affinity and selectivity for the glycine site, L-701,324 is the appropriate tool for electrophysiological studies designed to specifically dissect the contribution of the glycine co-agonist site to NMDA receptor currents, synaptic plasticity, and network activity, without directly blocking the glutamate binding site or the ion channel.

Chronic In Vivo Studies Requiring Oral Administration

The demonstrated oral activity of L-701,324 makes it a preferred choice for long-term preclinical studies in models of chronic neurological or psychiatric conditions. This is particularly relevant for behavioral paradigms, long-term neuroprotection assays, or studies on antidepressant-like effects where repeated, less stressful dosing is required.

Behavioral Pharmacology Requiring Minimal Sedative Confounds

For researchers investigating the cognitive or behavioral consequences of NMDA receptor modulation, L-701,324 provides a clear advantage. Its ability to antagonize the receptor without producing the marked sedative or psychotomimetic effects characteristic of channel blockers ensures that observed behavioral changes are more likely attributable to specific glycine-site antagonism rather than general sedation or motor impairment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

363.0662210 Da

Monoisotopic Mass

363.0662210 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I9WY146163

Wikipedia

L-701324

Dates

Last modified: 08-15-2023
1: Zellinger C, Salvamoser JD, Soerensen J, van Vliet EA, Aronica E, Gorter J, Potschka H. Pre-treatment with the NMDA receptor glycine-binding site antagonist L-701,324 improves pharmacosensitivity in a mouse kindling model. Epilepsy Res. 2014 May;108(4):634-43. doi: 10.1016/j.eplepsyres.2014.02.012. Epub 2014 Mar 2. PubMed PMID: 24656981.
2: Wlaź P, Poleszak E. Differential effects of glycine on the anticonvulsant activity of D-cycloserine and L-701,324 in mice. Pharmacol Rep. 2011;63(5):1231-4. PubMed PMID: 22180366.
3: Kotlińska J, Biała G. Effects of the NMDA/glycine receptor antagonist, L-701,324, on morphine- and cocaine-induced place preference. Pol J Pharmacol. 1999 Jul-Aug;51(4):323-30. PubMed PMID: 10540964.
4: Konieczny J, Ossowska K, Schulze G, Coper H, Wolfarth S. L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats. Psychopharmacology (Berl). 1999 Apr;143(3):235-43. PubMed PMID: 10353425.
5: Wlaź P, Ebert U, Löscher W. Anticonvulsant effects of eliprodil alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats. Neuropharmacology. 1999 Feb;38(2):243-51. PubMed PMID: 10218865.
6: Boyce S, Webb JK, Carlson E, Rupniak NM, Hill RG, Martin JE. Onset and progression of motor deficits in motor neuron degeneration (mnd) mice are unaltered by the glycine/NMDA receptor antagonist L-701,324 or the MAO-B inhibitor R(-)-deprenyl. Exp Neurol. 1999 Jan;155(1):49-58. PubMed PMID: 9918704.
7: Potschka H, Löscher W, Wlaź P, Behl B, Hofmann HP, Treiber HJ, Szabo L. LU 73068, a new non-NMDA and glycine/NMDA receptor antagonist: pharmacological characterization and comparison with NBQX and L-701,324 in the kindling model of epilepsy. Br J Pharmacol. 1998 Nov;125(6):1258-66. PubMed PMID: 9863655; PubMed Central PMCID: PMC1565685.
8: Wlaź P. Anti-convulsant and adverse effects of the glycineB receptor ligands, D-cycloserine and L-701,324: comparison with competitive and non-competitive N-methyl-D-aspartate receptor antagonists. Brain Res Bull. 1998 Aug;46(6):535-40. PubMed PMID: 9744291.
9: Kotlinska J, Liljequist S. A characterization of anxiolytic-like actions induced by the novel NMDA/glycine site antagonist, L-701,324. Psychopharmacology (Berl). 1998 Jan;135(2):175-81. PubMed PMID: 9497023.
10: Kotlinska J, Liljequist S. The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol. Eur J Pharmacol. 1997 Jul 30;332(1):1-8. PubMed PMID: 9298919.
11: Obrenovitch TP, Hardy AM, Zilkha E. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram. Naunyn Schmiedebergs Arch Pharmacol. 1997 Jun;355(6):779-86. PubMed PMID: 9205964.
12: Hutson PH, Barton CL. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM. Eur J Pharmacol. 1997 May 20;326(2-3):127-32. PubMed PMID: 9196264.
13: Bristow LJ, Hutson PH, Kulagowski JJ, Leeson PD, Matheson S, Murray F, Rathbone D, Saywell KL, Thorn L, Watt AP, Tricklebank MD. Anticonvulsant and behavioral profile of L-701,324, a potent, orally active antagonist at the glycine modulatory site on the N-methyl-D-aspartate receptor complex. J Pharmacol Exp Ther. 1996 Nov;279(2):492-501. PubMed PMID: 8930150.
14: Bristow LJ, Flatman KL, Hutson PH, Kulagowski JJ, Leeson PD, Young L, Tricklebank MD. The atypical neuroleptic profile of the glycine/N-methyl-D-aspartate receptor antagonist, L-701,324, in rodents. J Pharmacol Exp Ther. 1996 May;277(2):578-85. PubMed PMID: 8627534.
15: Obrenovitch TP, Zilkha E. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex. Br J Pharmacol. 1996 Mar;117(5):931-7. PubMed PMID: 8851513; PubMed Central PMCID: PMC1909404.
16: Priestley T, Laughton P, Macaulay AJ, Hill RG, Kemp JA. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. Neuropharmacology. 1996;35(11):1573-81. PubMed PMID: 9025105.
17: Bristow LJ, Landon L, Saywell KL, Tricklebank MD. The glycine/NMDA receptor antagonist, L-701,324 reverses isolation-induced deficits in prepulse inhibition in the rat. Psychopharmacology (Berl). 1995 Mar;118(2):230-2. PubMed PMID: 7617814.

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